N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 946312-28-3
VCID: VC4534833
InChI: InChI=1S/C21H24ClN3O2/c1-14-17(22)6-3-7-18(14)24-21(27)20(26)23-11-10-15-8-9-19-16(13-15)5-4-12-25(19)2/h3,6-9,13H,4-5,10-12H2,1-2H3,(H,23,26)(H,24,27)
SMILES: CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Molecular Formula: C21H24ClN3O2
Molecular Weight: 385.89

N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

CAS No.: 946312-28-3

Cat. No.: VC4534833

Molecular Formula: C21H24ClN3O2

Molecular Weight: 385.89

* For research use only. Not for human or veterinary use.

N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide - 946312-28-3

Specification

CAS No. 946312-28-3
Molecular Formula C21H24ClN3O2
Molecular Weight 385.89
IUPAC Name N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Standard InChI InChI=1S/C21H24ClN3O2/c1-14-17(22)6-3-7-18(14)24-21(27)20(26)23-11-10-15-8-9-19-16(13-15)5-4-12-25(19)2/h3,6-9,13H,4-5,10-12H2,1-2H3,(H,23,26)(H,24,27)
Standard InChI Key IBAFDMCFFRTRDE-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C

Introduction

N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a chloro-substituted aromatic ring and a tetrahydroquinoline moiety, contributing to its unique properties. This compound belongs to the class of amides and heterocyclic compounds, which are known for their diverse biological activities.

Synthesis Methods

The synthesis of N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multi-step reactions. These processes often require specific conditions such as temperature, solvent choice, and reagent selection to optimize yield and purity. While detailed synthesis protocols for this exact compound are not widely documented, similar compounds are synthesized using methods that involve the reaction of appropriate amines with carboxylic acid derivatives or acid chlorides in the presence of suitable catalysts or bases.

Potential Applications in Medicinal Chemistry

This compound has potential applications in drug development due to its unique structural features, which may allow it to interact with specific biological targets. The presence of a chloro group and a tetrahydroquinoline ring can enhance binding affinity and specificity towards target proteins, making it a candidate for further research in medicinal chemistry.

Table: Potential Biological Activities of Similar Compounds

Compound FeaturePotential Biological Activity
Chloro-substituted aromatic ringEnhanced binding affinity to target proteins
Tetrahydroquinoline moietySpecificity towards certain biochemical pathways
Amide functional groupReactivity and potential enzyme inhibition

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